(2,5-Dibromopyridin-4-yl)boronic acid

描述

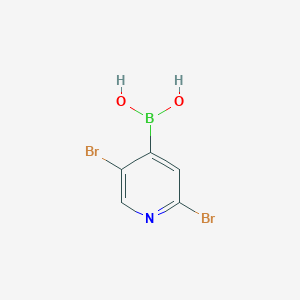

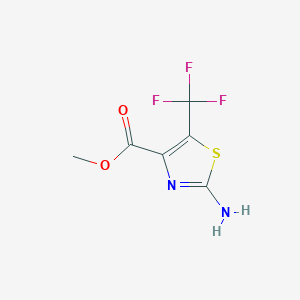

“(2,5-Dibromopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBr2NO2 . It is stored under an inert atmosphere and in a freezer, under -20°C .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which “(2,5-Dibromopyridin-4-yl)boronic acid” is a part of, can be achieved by [4+2] cycloaddition .Molecular Structure Analysis

The molecular weight of “(2,5-Dibromopyridin-4-yl)boronic acid” is 280.71 . The InChI code for this compound is 1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H .Chemical Reactions Analysis

Boronic acids, including “(2,5-Dibromopyridin-4-yl)boronic acid”, are known to interact with cis-diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications .Physical And Chemical Properties Analysis

“(2,5-Dibromopyridin-4-yl)boronic acid” is a solid substance . It is stored under an inert atmosphere and in a freezer, under -20°C .科学研究应用

Sensing Applications

Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .

Separation Technologies

Boronic acids have been used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics .

Building Materials for Microparticles

Boronic acids have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Drug Delivery

Boronic acid-functionalized nanoparticles have been fabricated for drug delivery . The nanoparticles are based on the complexation of phenylboronic acids in poly (3-methacrylamido phenylboronic acid) (PMAPBA) and glucose moieties in dextran via boronic acid–diol interactions . The nanoparticles are well dispersed as individual, spherically shaped particles with an average size of 100 nm . The insulin release increased with the enhancement of the glucose level in the medium . More importantly, the nanoparticles had good cytocompatibility, as demonstrated by in vitro experiments .

Chemical Synthesis

Boronic acids, including “(2,5-Dibromopyridin-4-yl)boronic acid”, are often used in chemical synthesis due to their ability to form stable covalent bonds with other compounds . This makes them useful in a variety of reactions, including coupling reactions, where they can be used to join two different molecules together .

Catalysis

Boronic acids can act as Lewis acids, meaning they can accept a pair of electrons. This property makes them useful in catalysis, where they can speed up reactions by stabilizing transition states .

Organic Synthesis

Boronic acids are frequently used in organic synthesis. They can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Material Science

In the field of material science, boronic acids can be used to modify surfaces, create complex structures, and develop new materials with unique properties .

Biochemistry

Boronic acids can form reversible covalent bonds with sugars, which makes them useful in the field of biochemistry for the detection and separation of sugars .

Medicine

Some boronic acids have shown potential as therapeutic agents. For example, bortezomib, a boronic acid derivative, is a proteasome inhibitor used in the treatment of multiple myeloma .

Agriculture

Boronic acids can also be used in the development of new pesticides and herbicides .

Environmental Science

Boronic acids can be used in the development of sensors for the detection of various environmental pollutants .

安全和危害

未来方向

Boronic acids, including “(2,5-Dibromopyridin-4-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acids lies in further exploring these areas and developing new chemistries using boron .

属性

IUPAC Name |

(2,5-dibromopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYVWMBVVVLFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656457 | |

| Record name | (2,5-Dibromopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dibromopyridin-4-yl)boronic acid | |

CAS RN |

1031843-77-2 | |

| Record name | (2,5-Dibromopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386573.png)

![7-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1386575.png)

![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)

![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)

![(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1386593.png)

![(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol](/img/structure/B1386594.png)